- α/Sulfono-γ-AApeptide hybrid analogs of glucagon with enhanced stability and prolonged in vivo activityJournal of Medicinal Chemistry (2021, Journal of Medicinal Chemistry (2021), 64(18), 13893-13901 | Language: English, Database: CAplus and MEDLINE, 13893-13901 | Language: English, Database: CAplus and MEDLINE,
Cas no 9007-92-5 (Glucagon (Human))

Glucagon (Human) structure
Produktname:Glucagon (Human)
Glucagon (Human) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Glucagon
- Glucagon Hydrochloride(Human)
- Glucagon, Human
- Glucagon RecoMbinant
- Glucagonoid
- Glukagon
- glukagonnovo
- HG-Factor
- Hyperglycemic-glycogenolytic factor
- l-histidyl-l-seryl-l-glutaminylglycyl-l-threonyl-l-phenylalanyl-l-l-threonin
- Baqsimi
- Hyperglycemic factor
- MeSH ID: D005934
- Glucagon (Human)
- l-l-alpha-aspartyl-l-seryl-l-arginyl-l-arginyl-l-alanyl-l-glutaminyl-l-alpha-a
- spartyl-l-phenylalanyl-l-valyl-l-glutaminyl-l-tryptophyl-l-leucyl-l-methionyl-
- threonyl-l-seryl-l-alpha-aspartyl-l-tyrosyl-l-seryl-l-lysyl-l-tyrosyl-l-leucy
- glucagon[pig]
- his-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-a
- His-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-ala-glu(NH2)-asp-phe-val-glu(NH2)-trp-leu-met-asp(NH2)-thr
- Glucagon, porcine, for bioassay
- Glucagonum (INN-Latin)
- Glukagon Novo
- Gvoke HypoPen1 mg Auto-Injector
- AKOS040741791
- EINECS 232-708-2
- GVOKE HYPOPEN
- DTXCID701475001
- HG Factor
- GLUCAGON (MART.)
- Glucagon (Xenopus laevis)
- Bovine glucagon
- L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine
- NCGC00167140-01
- GLUCAGON (USP MONOGRAPH)
- Glucagon1555
- glucagon injection, solution
- Gvoke HypoPen0.5 mg Auto-Injector
- Gvoke PFS0.5 mg Pre-filled Syringe
- F85453
- HIS-SER-GLU(NH2)-GLY-THR-PHE-THR-SER-ASP-TYR-SER-LYS-TY R-LEU-ASP-SER-ARG-ARG-ALA-GLU(NH2)-ASP-PHE-VAL-GLU(NH2)-TRP-LEU-MET-ASP(NH2)-THR
- NS00078784
- Glucagon, acetate salt, >=97.0% (HPLC)
- Glucagon, porcine, for immunoassay
- Glucagonum
- Glucagon (USP:INN:BAN:JAN)
- Big plasma glucagon
- Glucagon (pig)
- Gut glucagon-like immunoreactants
- Gvoke PFS1 mg Pre-filled Syringe
- Glucagon-like-immunoreactivity
- Glucagon, porcine
- Human glucagon, European Pharmacopoeia (EP) Reference Standard
- HSQGTFTSDYSKYLDSRRAQDFVQWLMNT
- 9007-92-5
- HSDB 3337
- Glucagon (ox)
- 16941-32-5
- Glucagone [DCIT]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-.alpha.-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-.alpha.-aspartyl-L-seryl-L-arginyl-L-argin yl-L-alanyl-L-glutaminyl-L-.alpha.-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (swine)
- Glucagon [USP:INN:BAN:JAN]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glytaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (Saimiri sciureus)
- Proglucagon (33-61)
- Gvoke KitVial
- Glucagon (1-29), bovine, human, porcine
- Glucagon HCl
- Glucagon (Mesocricetus auratus)
- His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
- Gvoke PFS
- Glucagon, pig
- GLUCAGON (USP IMPURITY)
- Glucagon (1-29)
- SCHEMBL15268863
- Glucagonum [INN-Latin]
- UNII-76LA80IG2G
- DTXSID101016809
- Glucagon (dog)
- Gvoke Kit
- Glucagone
- H04AA01
- 76LA80IG2G
-
- MDL: MFCD00167532
- Inchi: 1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1
- InChI-Schlüssel: RKGLLHCSSVJTAN-YYICOITRSA-N
- Lächelt: C12C=CC=CC=1NC=C2C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C(=O)O)[C@H](O)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@@H](NC(=O)[C@H]([C@H](O)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H](N)CC1N=CNC=1)CC1C=CC=CC=1)CC1C=CC(O)=CC=1)CC1=CC=C(O)C=C1)CC1=CC=CC=C1.Cl
Berechnete Eigenschaften
- Genaue Masse: 3516.59000
- Monoisotopenmasse: 3480.6157019g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 55
- Anzahl der Akzeptoren für Wasserstoffbindungen: 55
- Schwere Atomanzahl: 246
- Anzahl drehbarer Bindungen: 115
- Komplexität: 8160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 31
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -16.9
- Tautomerzahl: 1000
- Oberflächenladung: 0
- Topologische Polaroberfläche: 1560Ų
Experimentelle Eigenschaften
- Farbe/Form: Weißer Diamant Dodekaeder feiner Kristall. Geruchs- und geschmacksneutral
- Löslichkeit: 可溶于甲醇(非常轻微、加热、超声处理)、水
- PSA: 1564.04000
- LogP: 0.39110
- Löslichkeit: {"error_code":"54004","error_msg":"Please recharge"}< 3) \ alkaline (pH >{"error_code":"54004","error_msg":"Please recharge"}
Glucagon (Human) Sicherheitsinformationen
- WGK Deutschland:3
- Sicherheitshinweise: 22-24/25
- FLUKA MARKE F CODES:3-10-21
- RTECS:LZ3980000
- Lagerzustand:2-8°C
Glucagon (Human) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G86000-1mg |
Glucagon |
9007-92-5 | 97% | 1mg |
¥2808.0 | 2023-09-07 | |
Aaron | AR00GVUL-1mg |
Glucagon Hydrochloride(Human) |
9007-92-5 | 97% | 1mg |
$371.00 | 2025-02-10 | |
1PlusChem | 1P00GVM9-10mg |
GLUCAGON HYDROCHLORIDE(HUMAN) |
9007-92-5 | 99.84% | 10mg |
$655.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-495732-1mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4061.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028738-1mg |
Glucagon (Human) |
9007-92-5 | 97% | 1mg |
¥2472 | 2024-05-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-495732-1 mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4,061.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HV084-1mg |
Glucagon |
9007-92-5 | ≥97.0% (HPLC) | 1mg |
¥2152.0 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-495801-1mg |
Glucagon trifluoroacetic acid salt, |
9007-92-5 | 1mg |
¥3610.00 | 2023-09-05 | ||
MedChemExpress | HY-P0005-10mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 10mg |
¥5400 | 2023-08-31 | |
Aaron | AR00GVUL-5mg |
Glucagon Hydrochloride(Human) |
9007-92-5 | 97% | 5mg |
$909.00 | 2025-02-10 |
Glucagon (Human) Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Oxygen ; rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Glucagon and a glucagon-GLP-1 dual-agonist increases cardiac performance with different metabolic effects in insulin-resistant heartsBritish Journal of Pharmacology (2012, British Journal of Pharmacology (2012), 165(8), 2736-2748 | Language: English, Database: CAplus and MEDLINE, 2736-2748 | Language: English, Database: CAplus and MEDLINE,
Glucagon (Human) Raw materials
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-histidine
- Fmoc-Ser-OH
- Fmoc-Gly-OH
- Fmoc-Arg-OH
- Fmoc-lys-OH
- Fmoc-Lys-OH hydrochloride
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
- Fmoc-Asn-OH
- Fmoc-Thr-OH
- Fmoc-Met-OH
- Fmoc-Ala-OH
- Fmoc-L-Val-OH
- Fmoc-L-Leu-OH
- Nα-Fmoc-L-tryptophan
- Fmoc-Phe-OH
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
- Fmoc-Tyr-OH
- Fmoc-L-glutamine
Glucagon (Human) Preparation Products
Glucagon (Human) Verwandte Literatur
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
5. Book reviews
9007-92-5 (Glucagon (Human)) Verwandte Produkte
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 119418-04-1(Galanin (1-30), human)
- 141758-74-9(exendin-4)
- 62253-63-8(EGF (Human))
- 40077-57-4(Aviptadil)
- 16960-16-0(Tetracosactide)
- 320367-13-3(Lixisenatide)
- 52232-67-4(Teriparatide)
- 141732-76-5(Exenatide acetate)
- 1142201-66-8(2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
